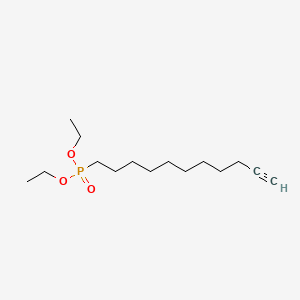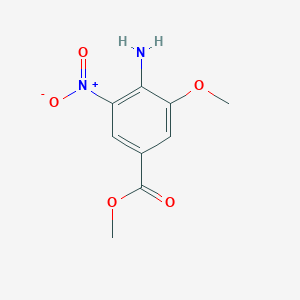![molecular formula C23H37Br2N3 B3342174 4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole CAS No. 1312118-15-2](/img/structure/B3342174.png)
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole
描述
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is a compound belonging to the class of benzo[d][1,2,3]triazoles. These compounds are known for their diverse applications in organic electronics, photovoltaics, and as intermediates in organic synthesis. The presence of bromine atoms and a long alkyl chain in its structure makes it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole typically involves the bromination of a benzo[d][1,2,3]triazole precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a dibromo-benzo[d][1,2,3]triazole with an alkylboronic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like tetrahydrofuran (THF), and a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes human error.
化学反应分析
Types of Reactions
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene are commonly used.
Major Products
The major products formed from these reactions include substituted benzo[d][1,2,3]triazoles, which can be further functionalized for various applications in organic electronics and materials science.
科学研究应用
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors and conductive polymers.
Photovoltaics: The compound is a key intermediate in the production of dye-sensitized solar cells and organic photovoltaic materials.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: The compound and its derivatives are studied for their potential biological activities and as building blocks for drug development.
作用机制
The mechanism of action of 4,7-dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport in semiconducting materials . In medicinal chemistry, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a triazole ring.
4,7-Dibromo-2-(heptadecan-9-yl)-9H-carbazole: Contains a carbazole ring, which imparts different electronic properties.
Uniqueness
4,7-Dibromo-2-(heptadecan-9-yl)-2H-benzo[d][1,2,3]triazole is unique due to its combination of bromine atoms and a long alkyl chain, which enhances its solubility and reactivity. This makes it a valuable compound for various applications in organic synthesis, materials science, and medicinal chemistry.
属性
IUPAC Name |
4,7-dibromo-2-heptadecan-9-ylbenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37Br2N3/c1-3-5-7-9-11-13-15-19(16-14-12-10-8-6-4-2)28-26-22-20(24)17-18-21(25)23(22)27-28/h17-19H,3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLCAXJELPVMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)N1N=C2C(=CC=C(C2=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601254424 | |
| Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312118-15-2 | |
| Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1312118-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dibromo-2-(1-octylnonyl)-2H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601254424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)
![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)


![N-(2,2,2-Trichloroethoxy)carbonyl] Bisnor-(cis)-tilidine](/img/structure/B3342126.png)




![N,N-Diisopropyl-1,5-dihydrobenzo[e][1,3,2]dioxaphosphepin-3-amine](/img/structure/B3342184.png)




